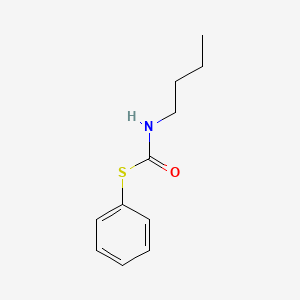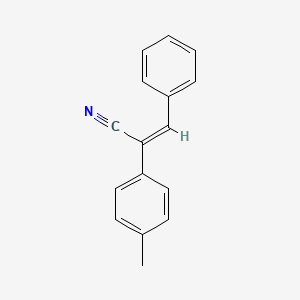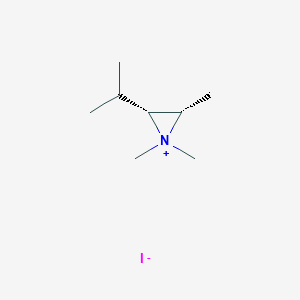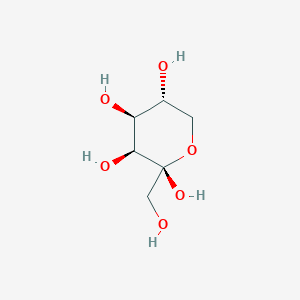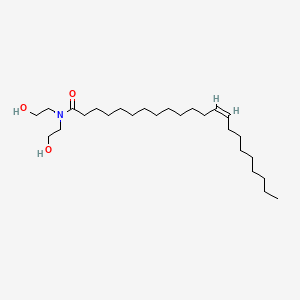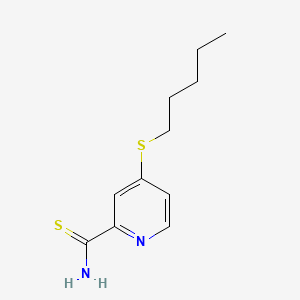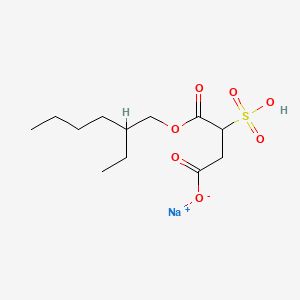
Sodium C-(2-ethylhexyl) 2-sulphosuccinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium C-(2-ethylhexyl) 2-sulphosuccinate: is an anionic surfactant with the chemical formula C12H22O7S.Na and a molecular weight of 332.346 g/mol . It is commonly used in various industrial and scientific applications due to its excellent surface-active properties. This compound is typically found as a white to pale yellow solid and is often used in liquid form .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium C-(2-ethylhexyl) 2-sulphosuccinate involves the esterification of maleic anhydride with 2-ethylhexanol, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions typically include:
Esterification: Maleic anhydride reacts with 2-ethylhexanol in the presence of a catalyst such as sulfuric acid at elevated temperatures.
Sulfonation: The resulting ester is then sulfonated using sulfur trioxide or chlorosulfonic acid.
Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the final compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves continuous flow reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through filtration and drying processes .
化学反应分析
Types of Reactions: Sodium C-(2-ethylhexyl) 2-sulphosuccinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into alcohols and other derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed:
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Alcohols and reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Sodium C-(2-ethylhexyl) 2-sulphosuccinate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in emulsion polymerization and as a dispersing agent in various chemical reactions.
Biology: Employed in cell lysis and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Utilized in pharmaceutical formulations as a solubilizing agent for poorly soluble drugs.
作用机制
The mechanism of action of Sodium C-(2-ethylhexyl) 2-sulphosuccinate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds and disrupt cell membranes. The molecular targets include lipid bilayers and hydrophobic regions of proteins. The pathways involved in its action are primarily related to its surfactant properties, which facilitate the emulsification and dispersion of various substances .
相似化合物的比较
Sodium dodecyl sulfate: Another anionic surfactant with similar surface-active properties.
Sodium lauryl ether sulfate: Commonly used in detergents and personal care products.
Sodium stearate: Used in soap production and as an emulsifying agent.
Uniqueness: Sodium C-(2-ethylhexyl) 2-sulphosuccinate is unique due to its branched alkyl chain, which imparts distinct surface-active properties compared to linear alkyl chain surfactants. This branching enhances its ability to form stable emulsions and micelles, making it particularly effective in applications requiring strong emulsifying and dispersing capabilities .
属性
CAS 编号 |
39881-83-9 |
|---|---|
分子式 |
C12H21NaO7S |
分子量 |
332.35 g/mol |
IUPAC 名称 |
sodium;4-(2-ethylhexoxy)-4-oxo-3-sulfobutanoate |
InChI |
InChI=1S/C12H22O7S.Na/c1-3-5-6-9(4-2)8-19-12(15)10(7-11(13)14)20(16,17)18;/h9-10H,3-8H2,1-2H3,(H,13,14)(H,16,17,18);/q;+1/p-1 |
InChI 键 |
ZNOZEKFDBJRBMI-UHFFFAOYSA-M |
规范 SMILES |
CCCCC(CC)COC(=O)C(CC(=O)[O-])S(=O)(=O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


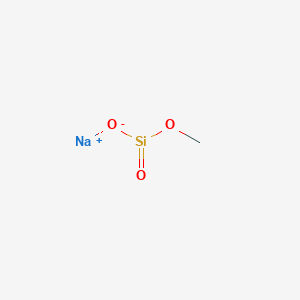

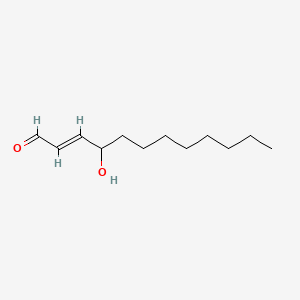
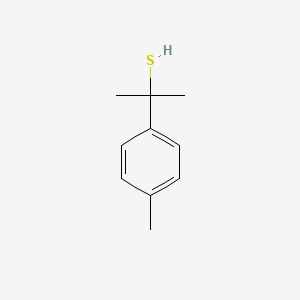
![7-Chloro-1-[2-(dibutylamino)ethylamino]-4-methylthioxanthen-9-one;hydrochloride](/img/structure/B12654993.png)
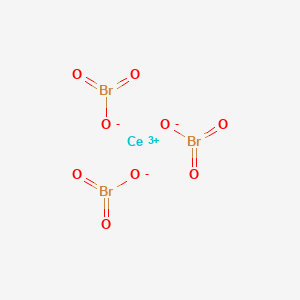
![Urea, N-[2-[1'-(2,2-dimethylpropyl)-1,2-dihydrospiro[3H-indole-3,4'-piperidin]-1-yl]phenyl]-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12655001.png)
